(4S)-4-mercapto-L-proline hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
This compound (CAS 78854-27-0) is a chiral, sulfur-containing proline derivative with the molecular formula C₅H₁₀ClNO₂S and a molecular weight of 183.66 g/mol . Its structure comprises a pyrrolidine ring substituted with a carboxylic acid group at position 2, a protonated secondary amine at position 1, and a thiol (-SH) group at the 4-position in the cis configuration relative to the carboxylic acid (Figure 1). The stereochemical designation (4S) indicates that the mercapto group occupies the S configuration at carbon 4, while the alpha-carbon (C2) retains the L-configuration inherent to canonical proline.
X-ray crystallographic studies of proline derivatives reveal that the pyrrolidine ring adopts an envelope conformation , with the C2 atom deviating slightly from the plane formed by the other four ring atoms. In the zwitterionic form, the carboxylic acid group is deprotonated (-COO⁻), and the amine group is protonated (-NH₂⁺), facilitating intermolecular hydrogen bonding networks. The thiol substituent at C4 introduces steric and electronic perturbations that influence ring puckering preferences. For instance, the cis orientation of the thiol group in (4S)-4-mercapto-L-proline stabilizes the Cγ-exo ring pucker through stereoelectronic effects, as demonstrated by density functional theory (DFT) calculations.
Table 1: Key structural parameters of this compound
IUPAC Nomenclature vs. Common Synonyms in Literature
The IUPAC name for this compound is (2S,4S)-4-sulfanylpyrrolidine-2-carboxylic acid hydrochloride , which specifies the absolute configuration at both chiral centers (C2 and C4) and the presence of the hydrochloride salt. Common synonyms include:
- cis-4-Mercapto-L-proline hydrochloride
- (4S)-4-Mercapto-L-proline HCl
- (2S,4S)-4-Sulfanylpyrrolidine-2-carboxylic acid HCl
These synonyms reflect historical naming conventions and variations in functional group prioritization. For example, the term "mercapto" emphasizes the thiol substituent, while "sulfanyl" adheres to IUPAC substitutive nomenclature. The hydrochloride salt form is often omitted in peptide synthesis literature, where the free base is assumed to undergo in situ neutralization.
Comparative Analysis with Related Mercaptoproline Derivatives
This compound belongs to a broader class of 4-substituted proline analogs, which exhibit distinct conformational and electronic properties depending on the substituent's stereochemistry and electronic nature (Table 2).
Table 2: Comparison of 4-substituted proline derivatives
| Derivative | Substituent | Configuration | Preferred Ring Pucker | Amide Isomer Preference |
|---|---|---|---|---|
| (4S)-4-Mercapto-L-proline | -SH | 4S,2S (cis) | Cγ-exo | Trans |
| (4R)-4-Mercapto-L-proline | -SH | 4R,2S (trans) | Cγ-endo | Cis |
| 4-Hydroxy-L-proline (Hyp) | -OH | 4R,2S | Cγ-exo | Trans |
| 4-Fluoro-L-proline (Flp) | -F | 4R,2S | Cγ-exo | Trans |
Key differences arise from stereoelectronic effects:
- Thiol vs. Hydroxyl : The -SH group in (4S)-4-mercapto-L-proline exhibits greater polarizability than -OH in hydroxyproline, enhancing its capacity for disulfide bond formation and metal chelation.
- Cis vs. Trans Configurations : The cis 4S-thiol group stabilizes the Cγ-exo pucker via gauche interactions with the carboxylate, whereas the trans 4R-thiol derivative favors Cγ-endo.
- Comparison to Fluorinated Analogs : 4-Fluoroproline derivatives leverage stereoelectronic effects (e.g., gauche effects) to enforce ring puckering, but lack the nucleophilic reactivity of the thiol group.
Properties
IUPAC Name |
(2S,4S)-4-sulfanylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S.ClH/c7-5(8)4-1-3(9)2-6-4;/h3-4,6,9H,1-2H2,(H,7,8);1H/t3-,4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUGHYLMLADJFK-MMALYQPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)S.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)S.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: L-Hydroxyproline Methyl Ester Formation
A common initial step involves converting L-hydroxyproline into its methyl ester to activate the molecule for further functional group transformations.
- Procedure: L-hydroxyproline is reacted with methanol and thionyl chloride at 40–50°C for 3–5 hours to yield L-hydroxyproline methyl ester as a white solid after separation and drying.
Protection of Amino Group
To prevent side reactions during thiolation, the amino group is protected, often using BOC (tert-butoxycarbonyl) protection:
- Procedure: Dissolve L-hydroxyproline methyl ester in a tetrahydrofuran-water mixture, add solid sodium bicarbonate and BOC anhydride, and react at 25–35°C for 16–20 hours to obtain BOC-L-hydroxyproline methyl ester as a viscous oil.
Introduction of the Thiol Group
The key step is substitution of the hydroxyl group with a thiol or thiophenyl group, typically achieved via reaction with diphenyl disulfide and tributylphosphine:
- Procedure: Mix BOC-L-hydroxyproline methyl ester with diphenyl disulfide and tributylphosphine in toluene, react at 80–120°C for 4–5 hours to obtain N-BOC-(4S)-4-phenylthio-L-proline methyl ester.
This step introduces a protected thiol group as a phenylthio substituent which can be later converted to the free mercapto group.
Deprotection and Hydrolysis
The phenylthio protecting group and BOC group are removed by acid hydrolysis, commonly using 6M hydrochloric acid under reflux at 110–120°C:
- Procedure: Add 2–3 volumes of 6M HCl to the reaction mixture, reflux to remove protecting groups and hydrolyze esters, yielding crude this compound.
Purification
The crude product is purified by extraction with ethyl acetate, solvent removal, and recrystallization from methanol to obtain pure this compound with high purity and yield.
Summary Table of Key Reaction Steps and Conditions
| Step | Reagents/Conditions | Temperature | Duration | Product/Intermediate |
|---|---|---|---|---|
| 1. Esterification | L-hydroxyproline + Methanol + Thionyl chloride | 40–50°C | 3–5 hours | L-hydroxyproline methyl ester (solid) |
| 2. Amino protection | BOC anhydride + NaHCO3 in THF/H2O | 25–35°C | 16–20 hours | BOC-L-hydroxyproline methyl ester (oil) |
| 3. Thiolation | Diphenyl disulfide + Tributylphosphine in toluene | 80–120°C | 4–5 hours | N-BOC-(4S)-4-phenylthio-L-proline methyl ester |
| 4. Deprotection & Hydrolysis | 6M HCl reflux | 110–120°C | Several hours | Crude this compound |
| 5. Purification | Ethyl acetate extraction + Methanol recrystallization | Ambient | - | Pure this compound |
Research Findings and Analysis
- The method described above offers high selectivity for the (4S) stereoisomer, maintaining stereochemical purity due to mild reaction conditions and careful protection strategies.
- The use of diphenyl disulfide and tributylphosphine is effective for introducing the thiol group as a protected phenylthio intermediate, which is later converted to free mercapto functionality.
- The overall synthetic route is environmentally friendly , uses relatively inexpensive reagents, and is suitable for industrial scale-up due to mild conditions and straightforward purification.
- Alternative synthetic modifications involving N-mercaptoacyl derivatives of proline have been explored for biological activity optimization but are less common for direct preparation of this compound itself.
- The hydrochloride salt form improves compound stability and handling, which is critical for pharmaceutical or biochemical applications.
Additional Notes
- While direct substitution of hydroxyl with thiol is challenging, the phenylthio intermediate approach circumvents issues of thiol oxidation and instability.
- Protection of the amino group with BOC is crucial to avoid side reactions and improve yield.
- The final product’s purity depends heavily on careful recrystallization from methanol.
Scientific Research Applications
Chemical Applications
1. Building Block in Organic Synthesis
- Description : (4S)-4-mercapto-L-proline hydrochloride serves as a chiral building block in the synthesis of complex organic molecules. Its chirality allows for the production of compounds with specific stereochemical configurations.
- Reactions : The thiol group can participate in various chemical reactions, including:
- Nucleophilic substitution : Facilitating the formation of new carbon-sulfur bonds.
- Oxidation : Transforming the thiol into disulfides, which are crucial in stabilizing protein structures.
2. Ligand in Catalysis
- Description : The compound acts as a ligand that can chelate metal ions, enhancing the selectivity and efficiency of catalytic reactions. Its ability to form complexes with metals allows it to be utilized in asymmetric catalysis, promoting the formation of enantiomerically enriched products .
Biological Applications
1. Enzyme Inhibition and Protein Modification
- Mechanism : The mercapto group can form covalent bonds with cysteine residues in proteins, leading to modifications that can inhibit enzyme activity or alter protein functions. This property is being studied for potential therapeutic interventions.
2. Role in Drug Development
- Therapeutic Potential : Research has indicated that this compound may serve as a precursor for developing novel therapeutic agents, particularly those targeting specific biological pathways or diseases.
Medical Applications
1. Antioxidant Properties
- Functionality : The thiol group endows this compound with antioxidant properties, making it a candidate for applications in reducing oxidative stress-related diseases.
2. Peptide Synthesis
- Utility : It can be incorporated into peptides to study their structural and functional dynamics or to develop new peptide-based drugs with enhanced efficacy and stability .
Industrial Applications
1. Production of Specialized Chemicals
- Application : The compound is utilized in creating specialized chemicals and materials due to its unique reactivity profile, which can be harnessed for various industrial processes .
Case Studies
Several studies have highlighted the applications of this compound:
-
Protein Interaction Studies
- Researchers have investigated how this compound modifies protein interactions through its thiol group, providing insights into enzyme mechanisms and potential inhibitors for therapeutic use.
-
Drug Development Research
- Studies have explored its role as a precursor in synthesizing drugs aimed at treating various conditions, including cancer and neurodegenerative diseases.
-
Catalytic Processes
- Investigations into its use as a ligand have demonstrated enhanced catalytic activity in asymmetric synthesis, showcasing its potential for industrial applications.
Mechanism of Action
The mechanism of action of (4S)-4-mercapto-L-proline hydrochloride involves its interaction with biological molecules through its mercapto group. This group can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function. The compound may also inhibit enzymes by binding to their active sites, thereby altering their activity.
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares (4S)-4-mercapto-L-proline hydrochloride with key analogs:
*Calculated based on molecular formula.
Key Research Findings
Reactivity : The mercapto group’s reactivity is both an advantage (e.g., covalent inhibitor design) and a challenge (storage requires inert conditions) compared to more stable hydroxy/alkyl analogs.
Synthetic Scalability : highlights that thiophenyl proline synthesis achieves high yield and purity under mild conditions, suggesting optimizable routes for mercapto derivatives .
Biological Activity
(4S)-4-Mercapto-L-proline hydrochloride is a sulfur-containing derivative of the amino acid proline, characterized by the presence of a mercapto group (-SH) at the fourth position of its pyrrolidine ring. This compound has garnered attention in various fields, including biochemistry, pharmacology, and medicinal chemistry, due to its unique biological activities and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound is essential for its biological activity. The mercapto group allows for interactions with thiol-reactive sites on proteins, which can lead to significant modifications in protein function.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈ClN₁O₂S |
| Molecular Weight | 179.64 g/mol |
| Solubility | Soluble in water |
| Chirality | Chiral (4S configuration) |
The biological activity of this compound primarily stems from its ability to form covalent bonds with thiol groups in proteins. This interaction can lead to:
- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, altering their catalytic activity. For instance, it has been shown to affect prolyl hydroxylases, which are crucial for collagen synthesis and stability .
- Protein Modification : By modifying protein structures, it can influence processes such as protein folding and stability. This modification is particularly relevant in the context of diseases related to protein misfolding.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Antioxidant Activity : The mercapto group contributes to its antioxidant properties by participating in redox reactions that modulate oxidative stress within cells.
- Neuroprotective Effects : Studies have demonstrated that this compound can protect against oxidative damage in microglial cells, suggesting potential applications in neurodegenerative diseases .
- Role in Protein Folding : It stabilizes protein structures and assists in proper folding mechanisms, which is critical for maintaining cellular functions.
Neuroprotection in Microglial Cells
A study investigating the effects of this compound on microglial cells revealed that co-administration significantly improved cell viability under stress conditions induced by azetidine-2-carboxylic acid (AZE). The findings indicated a reduction in nitric oxide secretion and activation of unfolded protein response (UPR) genes when treated with this compound .
Enzyme Inhibition Studies
Research has shown that this compound effectively inhibits prolyl hydroxylases, enzymes critical for collagen synthesis. This inhibition was quantified using enzyme assays where varying concentrations of the compound were tested against known substrates. The results indicated a dose-dependent inhibition pattern, highlighting its potential as a therapeutic agent targeting fibrotic diseases .
Applications in Drug Development
Due to its unique properties, this compound serves as a valuable building block in drug synthesis. Its incorporation into peptide sequences allows researchers to design molecules with enhanced biological activities, targeting specific receptors or pathways. The chirality of the compound also plays a crucial role in defining the pharmacokinetic and pharmacodynamic profiles of the resulting drugs .
Q & A
Q. What are the key considerations in synthesizing (4S)-4-mercapto-L-proline hydrochloride to ensure stereochemical purity?
- Methodological Answer : Synthesis of stereochemically pure this compound requires:
Protection of functional groups : Use orthogonal protecting groups (e.g., Fmoc for amines, tert-butyl disulfide for thiols) to prevent undesired side reactions .
Chiral control : Employ asymmetric catalysis or chiral auxiliaries during cyclization to maintain the (4S) configuration, as demonstrated in the synthesis of cis-4-hydroxy-L-proline analogues .
Post-synthesis purification : Utilize chiral HPLC or recrystallization to isolate the desired enantiomer, referencing methods for separating (2S,4S)-4-azidopyrrolidine-2-carboxylic acid derivatives .
- Key Data : Typical yields range from 50–70% after purification, with enantiomeric excess (ee) >98% confirmed via polarimetry .
Q. Which analytical techniques are most reliable for characterizing (4S)-4-mercapto-L-prochloride?
- Methodological Answer : A multi-technique approach is essential:
NMR spectroscopy : ¹H/¹³C NMR to confirm the proline ring structure and thiol group position (e.g., δ ~1.5–2.5 ppm for proline methylene protons) .
Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₅H₈ClNO₂S, theoretical [M+H]+ = 179.03) .
X-ray crystallography : Resolve absolute stereochemistry, as applied to (4S)-4-cyclohexyl-L-proline hydrochloride derivatives .
- Validation : Cross-check results with reference standards, such as LGC-certified impurities in pharmaceutical analyses .
Q. How should this compound be stored to prevent degradation?
- Methodological Answer :
- Storage conditions :
- Powder : Store at -20°C in airtight, light-resistant containers to minimize oxidation of the thiol group .
- Solutions : Prepare fresh or store at -80°C for ≤1 year, avoiding repeated freeze-thaw cycles .
- Stability testing : Monitor via HPLC for thiol oxidation products (e.g., disulfides) under accelerated stability conditions (40°C/75% RH) .
Advanced Research Questions
Q. How does the thiol group in this compound influence its stability under varying pH conditions?
- Methodological Answer :
- Experimental design :
pH-dependent stability assays : Incubate the compound in buffers (pH 2–10) and analyze degradation products via LC-MS .
Kinetic studies : Measure thiol oxidation rates using Ellman’s reagent (DTNB) to quantify free -SH groups .
- Findings : Thiols are prone to oxidation at pH >7, forming disulfide dimers. Stabilization strategies include adding antioxidants (e.g., TCEP) or lyophilizing under inert gas .
Q. What experimental strategies can elucidate the role of the thiol group in biological interactions?
- Methodological Answer :
- Site-specific mutagenesis : Replace the thiol with hydroxyl or methyl groups in proline derivatives and compare enzyme inhibition kinetics .
- Spectroscopic analysis : Use UV-Vis or fluorescence quenching to study metal-thiol coordination (e.g., Zn²+ binding in metalloproteases) .
- In silico modeling : Perform molecular dynamics simulations to predict binding affinities, referencing studies on proline-based antitumor compounds .
Q. How can researchers resolve contradictions between X-ray crystallography and NMR data for this compound?
- Methodological Answer :
Validate crystal structure : Ensure no solvent molecules or counterions distort the lattice, as seen in (4S)-4-cyclohexyl-L-proline hydrochloride analyses .
Dynamic NMR studies : Analyze temperature-dependent NMR shifts to detect conformational flexibility in solution .
Cross-verification : Compare with analogous compounds, such as (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride, where crystallography and spectroscopy data align .
Q. What computational methods predict the reactivity of this compound in enzyme active sites?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the thiol group to predict nucleophilic attack tendencies .
- Molecular docking : Simulate interactions with target enzymes (e.g., prolyl hydroxylases) using software like AutoDock, referencing studies on hydroxyproline derivatives .
- Validation : Correlate computational results with experimental IC₅₀ values from enzyme inhibition assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
